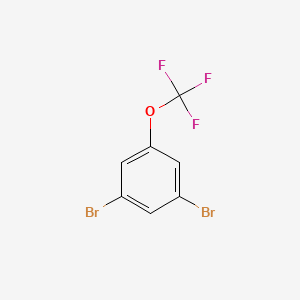

1,3-Dibromo-5-(trifluoromethoxy)benzene

CAS No.: 207226-31-1

Cat. No.: VC3719122

Molecular Formula: C7H3Br2F3O

Molecular Weight: 319.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 207226-31-1 |

|---|---|

| Molecular Formula | C7H3Br2F3O |

| Molecular Weight | 319.9 g/mol |

| IUPAC Name | 1,3-dibromo-5-(trifluoromethoxy)benzene |

| Standard InChI | InChI=1S/C7H3Br2F3O/c8-4-1-5(9)3-6(2-4)13-7(10,11)12/h1-3H |

| Standard InChI Key | UKHOUWWEEAOCTI-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C=C1Br)Br)OC(F)(F)F |

| Canonical SMILES | C1=C(C=C(C=C1Br)Br)OC(F)(F)F |

Introduction

Chemical Identity and Structure

Basic Identification

1,3-Dibromo-5-(trifluoromethoxy)benzene is an organohalogen compound characterized by its unique substitution pattern. The compound is identified by the following parameters:

| Parameter | Value |

|---|---|

| CAS Number | 207226-31-1 |

| Molecular Formula | C₇H₃Br₂F₃O |

| Molecular Weight | 319.9 g/mol |

| Exact Mass | 317.850275 g/mol |

| IUPAC Name | 1,3-dibromo-5-(trifluoromethoxy)benzene |

The compound contains a benzene ring with two bromine atoms at positions 1 and 3, and a trifluoromethoxy group (-OCF₃) at position 5 . This particular arrangement of substituents contributes to its distinct chemical behavior and applications.

Structural Identification Systems

For database and computational purposes, the compound can be represented using various chemical notation systems:

| Notation System | Identifier |

|---|---|

| SMILES | FC(F)(F)OC1=CC(Br)=CC(Br)=C1 |

| InChI | InChI=1S/C7H3Br2F3O/c8-4-1-5(9)3-6(2-4)13-7(10,11)12/h1-3H |

| InChIKey | UKHOUWWEEAOCTI-UHFFFAOYSA-N |

These identifiers provide standardized ways to represent the compound's structure in chemical databases and computational chemistry applications .

Physical and Chemical Properties

Physical State and Appearance

The physical characteristics of 1,3-Dibromo-5-(trifluoromethoxy)benzene are summarized below:

| Property | Description |

|---|---|

| Physical Form | Liquid |

| Color | Colorless to Yellow |

| Odor | Not specified in available data |

There appears to be some variation in the reported color of the compound, with some sources describing it as colorless and others as yellow . This variation might be related to purity levels or storage conditions.

Thermodynamic Properties

The key thermodynamic properties of the compound include:

| Property | Value |

|---|---|

| Boiling Point | 83-85°C at 20 mmHg |

| Flash Point | >230°F |

| Density | 1.96 g/cm³ |

| Refractive Index | n²⁰ᴰ 1.508 |

These properties are critical for processing, handling, and applications of the compound in various settings .

| Specification | Value |

|---|---|

| Minimum Purity | ≥98.0% (GC) |

| Common Purity in Spectral Analysis | 99% |

| Storage Conditions | Sealed in dry containers at room temperature |

High purity is essential for research applications, particularly in pharmaceutical and organic synthesis contexts .

Synthesis Methods

Documented Synthesis Pathway

A documented synthesis pathway for 1,3-Dibromo-5-(trifluoromethoxy)benzene involves a two-stage process starting from 3,5-dibromoaniline:

Stage 1: Treatment of 3,5-dibromoaniline with tetrafluoroboric acid and tert-butylnitrite in ethanol at temperatures between 0-20°C for 1 hour under Schlenk technique conditions.

Stage 2: Reaction with silver(I) trifluoromethoxide in acetonitrile at temperatures ranging from -40°C to 20°C.

This method, documented by Yang, Yu-Ming and colleagues, reportedly yields approximately 253 mg of the product .

Synthetic Precursors

The primary precursors for the synthesis include:

-

3,5-Dibromoaniline

-

Tetrafluoroboric acid

-

tert-Butylnitrite

-

Silver(I) trifluoromethoxide

The use of silver(I) trifluoromethoxide is particularly noteworthy as it serves as the source of the trifluoromethoxy group in the final product .

Applications and Uses

Material Science Applications

In material science, this compound contributes to the development of advanced materials with enhanced properties:

-

Polymer synthesis where halogenated aromatics provide specific structural features

-

Development of specialty coatings with improved durability

-

Creation of materials with enhanced resistance to environmental factors such as UV radiation, chemicals, or extreme temperatures

The presence of the trifluoromethoxy group can impart unique surface properties to materials, including increased hydrophobicity and chemical resistance .

Agricultural Chemical Development

The compound finds application in the development of agrochemicals, where it may serve as:

-

An intermediate in the synthesis of crop protection agents

-

A building block for pesticides with targeted efficacy

-

A component in the development of environmentally friendlier agricultural solutions compared to traditional pesticides

The specific arrangement of functional groups in the molecule can contribute to improved selectivity and efficacy of the resulting agricultural chemicals .

Research and Synthetic Applications

As a research reagent, 1,3-Dibromo-5-(trifluoromethoxy)benzene facilitates various organic synthesis processes:

-

Cross-coupling reactions, particularly those involving bromine-substituted aromatics

-

Building block for more complex fluorinated compounds

-

Scaffold for the construction of pharmaceutically relevant molecules

The bromine atoms serve as excellent handles for further functionalization through various transition metal-catalyzed reactions .

| Classification | Details |

|---|---|

| Hazard Code | Xi (Irritant) |

| Risk Statements | 36/37/38 (Irritating to eyes, respiratory system, and skin) |

| WGK Germany | 3 (Severe hazard to waters) |

These classifications indicate the need for appropriate handling procedures to minimize exposure and environmental impact .

Spectral Data and Analysis

Available Spectral Information

Spectral data for 1,3-Dibromo-5-(trifluoromethoxy)benzene is available in databases such as SpectraBase. This includes:

-

Infrared (IR) spectroscopy data

-

Nuclear Magnetic Resonance (NMR) spectroscopy data when available

-

Mass spectrometry data

These spectral profiles serve as important tools for confirming the identity and purity of the compound in laboratory settings .

Identification Methods

The compound can be identified and characterized using various analytical techniques:

-

Gas Chromatography (GC) for purity assessment (≥98.0%)

-

Infrared spectroscopy for functional group identification

-

NMR spectroscopy for structural confirmation

-

Mass spectrometry for molecular weight verification

The combination of these techniques provides comprehensive identification and quality assessment of the compound .

| Specification | Details |

|---|---|

| Purity | ≥98.0% by GC analysis |

| Form | Liquid |

| Package Size | 5g and other quantities |

| CAS Verification | 207226-31-1 |

| Catalog Numbers | Various depending on supplier (e.g., D33225G from TCI America) |

These specifications ensure that researchers and industrial users receive a standardized product suitable for their applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume